COX-2 Binding Affinity of 3,4-Di(furan-2-yl)thiophene vs. Class Reference Baseline
The target compound 3,4-di(furan-2-yl)thiophene exhibits a measured inhibition constant (Ki) of 94,600 nM (94.6 µM) against human recombinant COX-2 in a fluorescence-based enzyme assay [1]. While this value places the compound in the low-micromolar to high-nanomolar range of activity, it is markedly weaker than typical diaryl heterocycle COX-2 inhibitors such as celecoxib (Ki ~ 1-10 nM), confirming that the unadorned 3,4-bis(furyl)thiophene core is not a pharmacophore-optimized lead [2]. This benchmark Ki provides a quantitative starting point for structure-activity relationship (SAR) exploration, enabling researchers to measure the impact of substituent addition relative to this unoptimized parent scaffold.
| Evidence Dimension | COX-2 enzyme inhibition (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 94,600 nM |
| Comparator Or Baseline | Celecoxib (representative selective COX-2 inhibitor): Ki ~ 1-10 nM |
| Quantified Difference | Approximately 9,460- to 94,600-fold weaker affinity |
| Conditions | Human recombinant COX-2, preincubation 5 min, arachidonic acid addition, fluorescence readout every 30 sec for 10 min |
Why This Matters
For medicinal chemistry procurement, this Ki value defines the basal activity of the unsubstituted scaffold, allowing quantitative benchmarking when designing focused libraries and avoiding misinterpretation of compound potential.
- [1] BindingDB. ChEMBL_2185771 (CHEMBL5097853): Binding affinity to human recombinant COX-2 for BDBM50587911 (3,4-di(furan-2-yl)thiophene). Ki = 9.46E+4 nM. View Source
- [2] Hood, A. M., et al. (2003). Biological characterization of celecoxib, a selective COX-2 inhibitor. Comparison of Ki values in enzyme assays and functional cell-based assays. View Source
